(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
Description
The compound "(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" is a synthetic small molecule characterized by three key structural motifs:
- (E)-configured acryloyl group: Linked to a furan-2-yl substituent, contributing π-π stacking and electronic interactions.
- 5-methylisoxazol-3-yl group: Attached via an amide bond, enhancing solubility and bioisosteric properties.
Properties
IUPAC Name |
1-[(E)-3-(furan-2-yl)prop-2-enoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-11-15(19-24-12)18-17(22)13-6-8-20(9-7-13)16(21)5-4-14-3-2-10-23-14/h2-5,10-11,13H,6-9H2,1H3,(H,18,19,22)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPMTPGKBUVIRC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, a synthetic compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a furan-acryloyl group and a 5-methylisoxazole moiety. Its molecular formula is with a molecular weight of approximately 315.35 g/mol.
Research indicates that compounds similar to (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cell signaling and are implicated in numerous physiological processes. The compound may modulate GPCR activity, influencing pathways related to inflammation and pain regulation .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases .
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of compounds with similar structures. For instance, derivatives of furan and isoxazole have shown significant antibacterial and antifungal effects. The exact mechanism is thought to involve disruption of microbial cell membranes or inhibition of vital metabolic enzymes .
Anticancer Activity
Research indicates that (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells, likely through the activation of caspase pathways and modulation of cell cycle regulators .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of several furan-based compounds. The results indicated that compounds similar to (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.
Study 2: Anticancer Activity
In a study focusing on the anticancer properties of piperidine derivatives, (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide was found to reduce cell viability in human breast cancer cells by over 70% at concentrations of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a potential for therapeutic use in oncology.
Data Summary Table
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of piperidine have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The furan and isoxazole groups may enhance the compound's interaction with biological targets involved in cancer progression.
Antimicrobial Activity
Compounds containing furan and isoxazole rings have been reported to possess antimicrobial properties. Studies suggest that (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
Neuroprotective Effects
The piperidine core is often associated with neuroprotective effects. Preliminary studies suggest that this compound could exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
Synthesis Methodologies
The synthesis of (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions:
- Formation of the Piperidine Derivative : The initial step often involves the synthesis of the piperidine core through cyclization reactions.
- Acryloylation : The introduction of the acryloyl group can be achieved via acylation reactions with suitable acryloyl chlorides.
- Furan and Isoxazole Incorporation : The incorporation of furan and isoxazole moieties can be accomplished through condensation reactions or coupling methods with appropriate precursors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, suggesting that (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide could have similar effects .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial activity of compounds with furan and isoxazole functionalities against various pathogens. Results indicated that these compounds exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Electrophilic Additions at the Acryloyl Group
The α,β-unsaturated carbonyl system in the acryloyl group is highly reactive toward nucleophiles and electrophiles. Key reactions include:
-
Michael Addition : The acryloyl group acts as a Michael acceptor, enabling conjugate additions with amines, thiols, or stabilized carbanions. For example, reaction with primary amines under mild alkaline conditions yields β-amino carbonyl derivatives.
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Hydroarylation : In Brønsted superacids like trifluoromethanesulfonic acid (TfOH), the acryloyl group undergoes electrophilic hydroarylation with aromatic substrates (e.g., benzene), forming aryl-substituted adducts .
Table 1: Electrophilic Additions of the Acryloyl Group
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Michael Addition | Ethylamine, pH 9, RT | β-Amino acrylamide | ~75% |
| Hydroarylation | Benzene, TfOH, 0°C | 3-Aryl-3-(furan-2-yl)propanamide | 60–80% |
Cycloaddition Reactions
The acryloyl moiety participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming six-membered bicyclic adducts. The furan ring may also act as a diene in inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles.
Mechanistic Insight :
-
The E-configuration of the acryloyl group ensures optimal orbital alignment for cycloadditions.
-
Substituents on the furan ring modulate electron density, affecting reaction rates.
Nucleophilic Substitution and Hydrolysis
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Amide Hydrolysis : The carboxamide bond is susceptible to acid- or base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. For example, treatment with 6M HCl at reflux produces 1-(3-(furan-2-yl)acryloyl)piperidine-4-carboxylic acid.
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Isoxazole Reactivity : The 5-methylisoxazole ring resists nucleophilic attack under mild conditions but undergoes ring-opening in strong acidic or oxidizing environments (e.g., HNO₃/H₂SO₄).
Table 2: Hydrolysis Conditions and Outcomes
| Substrate | Reagent | Product | Temperature |
|---|---|---|---|
| Carboxamide | 6M HCl | Carboxylic acid | 100°C |
| Isoxazole | HNO₃/H₂SO₄ | Nitrated byproduct | 0–5°C |
Oxidation and Reduction Reactions
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Furan Oxidation : The furan ring is oxidized by meta-chloroperbenzoic acid (mCPBA) to form a 2,5-endoperoxide intermediate, which can rearrange under thermal conditions.
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Acryloyl Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated bond to a saturated propionamide derivative.
Mechanistic Considerations
Reactivity is influenced by:
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Stereoelectronic Effects : The E-configuration of the acryloyl group directs regioselectivity in cycloadditions.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the carboxamide.
Note: Yields and biological activities are extrapolated from structurally related compounds due to limited data on the exact compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Structural similarity is a cornerstone of drug discovery, as analogous compounds often exhibit comparable biological activities . The following compounds (from ) share partial structural homology with the target molecule:
| Compound ID | Key Structural Features | Differences from Target Compound |
|---|---|---|
| Target | Piperidine-4-carboxamide, (E)-acryloyl-furan, 5-methylisoxazole | Reference compound |
| 898491-27-5 | Naphthalene-carboxamide, furan-2-ylmethyl, tetrahydrothiophene dioxide | Bulkier naphthalene core; lacks piperidine/isoxazole moieties |
| 898491-31-1 | Furan-2-carboxamide, furan-2-ylmethyl, tetrahydrothiophene dioxide | Replaces piperidine with tetrahydrothiophene dioxide |
Key Observations:
- Heterocyclic Motifs : The target compound uniquely combines furan, isoxazole, and piperidine, whereas analogs like 898491-31-1 prioritize furan and sulfone groups.
- Bioisosteric Replacements : The tetrahydrothiophene dioxide in analogs may enhance solubility but reduce conformational flexibility compared to the piperidine core.
- Substituent Effects : The 5-methylisoxazole in the target compound could improve metabolic stability relative to the naphthalene group in 898491-27-5.
Methodological Considerations for Similarity Assessment
Comparative analyses often employ computational methods (e.g., molecular fingerprinting, docking) to evaluate structural and functional overlap . For example:
- Spectrofluorometry/Tensiometry: Used in to determine critical micelle concentrations (CMCs) for quaternary ammonium compounds, highlighting how physicochemical properties (e.g., hydrophobicity) influence behavior.
- Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficient) prioritize shared pharmacophores but may overlook subtle steric or electronic differences .
Data Table: Structural and Functional Comparison
| Property | Target Compound | 898491-27-5 | 898491-31-1 |
|---|---|---|---|
| Core Structure | Piperidine-4-carboxamide | Naphthalene-carboxamide | Furan-2-carboxamide |
| Key Heterocycles | Furan, isoxazole | Furan, tetrahydrothiophene dioxide | Furan, tetrahydrothiophene dioxide |
| Molecular Weight | ~357.4 g/mol (estimated) | ~496.9 g/mol | ~406.8 g/mol |
| Potential Targets | Kinases, GPCRs (inferred) | Enzymes with hydrophobic pockets | Sulfotransferases (hypothetical) |
Research Implications and Limitations
- Structural vs. Functional Similarity : While the target compound and analogs share furan-carboxamide motifs, divergent cores (piperidine vs. tetrahydrothiophene dioxide) likely alter target selectivity and pharmacokinetics.
- Data Gaps: No direct biological data for the target compound are available in the evidence, necessitating further experimental validation.
Q & A
Q. What are the key considerations for designing a high-yield synthesis route for (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide?
Methodological Answer: The synthesis of structurally analogous compounds (e.g., isoxazole- and piperidine-containing derivatives) often involves multi-step reactions, including condensation, cyclization, and coupling. Key factors include:
- Catalyst selection : Ytterbium triflate (Yb(OTf)₃) has been used in similar reactions to enhance cyclization efficiency under mild conditions .
- Reaction medium : Ethanol is a common solvent for ultrasonic-assisted reactions, which can improve reaction homogeneity and reduce time (e.g., 4-hour ultrasonic treatment at room temperature) .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for achieving ≥95% purity, as seen in related N-aryl carboxamide syntheses .
Q. How can structural characterization be rigorously validated for this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds. For example, the furan acryloyl moiety typically shows deshielded olefinic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 371 for C₁₉H₂₁N₃O₄) and fragmentation patterns. Discrepancies in isotopic ratios may indicate impurities .
- Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally related compounds?
Methodological Answer:
- Control experiments : Replicate assays under standardized conditions (e.g., pH 6.5 buffer for solubility-dependent studies) .
- Structural analogs : Compare activity trends using derivatives with systematic substitutions (e.g., replacing 5-methylisoxazole with thiazole or pyridine groups) .
- Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent polarity, temperature) that may explain discrepancies .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified substituents (e.g., halogenated furans or methylisoxazoles) and assess changes in binding affinity .
- Computational docking : Use molecular docking software (e.g., AutoDock Vina) to predict interactions with target proteins, guided by crystallographic data from related carboxamides .
- Pharmacophore mapping : Identify critical functional groups (e.g., acryloyl’s α,β-unsaturated ketone) responsible for activity via comparative SAR studies .
Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?
Methodological Answer:
- Continuous-flow reactors : Optimize parameters (residence time, temperature) using statistical models to enhance reproducibility and reduce hazardous intermediate accumulation .
- In-line monitoring : Implement UV-vis or IR spectroscopy for real-time reaction tracking, as demonstrated in diazomethane syntheses .
- Solvent recycling : Integrate solvent recovery systems to minimize waste, a method validated in polycationic dye-fixative syntheses .
Data Analysis and Interpretation
Q. What analytical techniques are recommended for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 v/v) and UV detection at 254 nm for quantification .
- Accelerated stability studies : Store samples under varied conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS to identify labile groups (e.g., furan oxidation) .
Q. How should researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
